2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline
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Overview
Description
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline is a complex organic compound with the molecular formula C19H19N3O2S and a molecular weight of 353.44 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the benzenesulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples include:
- 2-[4-(Methylsulfonyl)piperidin-1-yl]quinoxaline
- 2-[4-(Ethylsulfonyl)piperidin-1-yl]quinoxaline
- 2-[4-(Phenylsulfonyl)piperidin-1-yl]quinoxaline
Uniqueness
2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,15-6-2-1-3-7-15)16-10-12-22(13-11-16)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKDKLWSSUXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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